molecular formula C12H9ClFNO B8398057 7-chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

7-chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B8398057
M. Wt: 237.66 g/mol
InChI Key: FJRRRQUEODKDFF-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

tert-Butyl 7-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate (0.55 g, 1.6 mmol) was dissolved in DCM (10 mL), cooled to 0° C., and TFA (1 mL) was added slowly. The reaction mixture was brought to room temperature and stirred for 5 h, neutralized with saturated NaHCO3 (10 mL) and extracted with DCM (3×10 mL). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to obtain the title compound (0.35 mg, 92%) which was used in the next step with out any purification. 1H NMR (200 MHz, DMSO-d6, δ in ppm) 11.84 (bs, 1H), 7.76 (d, J=9.8 Hz, 1H), 7.52 (d, J=6.2 Hz, 1H), 2.95 (t, J=6.0 Hz, 2H), 2.60 (t, J=5.8 Hz, 2H), 2.20 (m, 2H).
Name
tert-Butyl 7-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH2:7][CH2:8][CH2:9][C:10](=[O:22])[C:11]=3[N:12]2C(OC(C)(C)C)=O)=[CH:4][C:3]=1[F:23].C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH2:7][CH2:8][CH2:9][C:10](=[O:22])[C:11]=3[NH:12]2)=[CH:4][C:3]=1[F:23] |f:2.3|

Inputs

Step One
Name
tert-Butyl 7-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate
Quantity
0.55 g
Type
reactant
Smiles
ClC1=C(C=C2C=3CCCC(C3N(C2=C1)C(=O)OC(C)(C)C)=O)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=C2C=3CCCC(C3NC2=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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